5-Nitroisoindoline

Lipophilicity LogP Sample preparation

5-Nitroisoindoline (CAS 46053-72-9; IUPAC: 5-nitro-2,3-dihydro-1H-isoindole) is a bicyclic nitroaromatic heterocycle with molecular formula C₈H₈N₂O₂ and molecular weight 164.16 g/mol. It belongs to the isoindoline class, featuring a benzene ring fused to a pyrrolidine ring with a nitrogen at position 2 and a nitro (-NO₂) substituent at position 5.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 46053-72-9
Cat. No. B1587923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroisoindoline
CAS46053-72-9
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2
InChIKeyUYSFPRNOPWMPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroisoindoline (CAS 46053-72-9): Procurement-Grade Nitro-Isoindoline Building Block for Medicinal Chemistry and Drug Intermediate Synthesis


5-Nitroisoindoline (CAS 46053-72-9; IUPAC: 5-nitro-2,3-dihydro-1H-isoindole) is a bicyclic nitroaromatic heterocycle with molecular formula C₈H₈N₂O₂ and molecular weight 164.16 g/mol . It belongs to the isoindoline class, featuring a benzene ring fused to a pyrrolidine ring with a nitrogen at position 2 and a nitro (-NO₂) substituent at position 5 . The compound is primarily employed as a synthetic intermediate in organic and medicinal chemistry, where the nitro group serves as a precursor for reduction to the corresponding 5-aminoisoindoline or participates in further functionalization to generate bioactive molecules . Its documented role as a key intermediate in patents for apolipoprotein B secretion inhibitors and antipsychotic benzenesulfonamide derivatives underscores its validated utility in drug discovery pipelines .

Why Substituting 5-Nitroisoindoline with Unsubstituted Isoindoline or Positional Isomers Compromises Synthetic Outcomes


Generic substitution of 5-nitroisoindoline with unsubstituted isoindoline, 5-aminoisoindoline, or the 4-nitro positional isomer is not chemically equivalent. The nitro group at position 5 imparts distinct electronic, steric, and physicochemical properties that govern reactivity, purification behavior, and downstream synthetic compatibility. Unsubstituted isoindoline (LogP ~1.28, PSA 12.03 Ų) differs markedly in lipophilicity and hydrogen-bonding capacity from 5-nitroisoindoline (LogP 2.05, PSA 57.85 Ų), affecting extraction efficiency, chromatographic retention, and membrane permeability in biological assays [1]. The 5-nitro isomer exhibits a predicted pKa of 7.56 ± 0.20, influencing protonation state under physiological or reaction conditions, whereas the 4-nitro positional isomer and 5-amino reduced form display different acid-base profiles and nucleophilic/electrophilic reactivity . These physicochemical divergences translate into quantifiable differences in reaction yields, product purity, and biological target engagement, making direct interchange scientifically unsound without re-optimization of the entire synthetic or assay workflow [2].

5-Nitroisoindoline: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Advantage of 5-Nitroisoindoline Over Unsubstituted Isoindoline Governs Extraction and Chromatographic Behavior

5-Nitroisoindoline exhibits a computed LogP of 2.05, which is 0.77 log units higher than that of unsubstituted isoindoline (LogP ~1.28). This difference corresponds to an approximately 5.9-fold greater partition coefficient favoring the organic phase, directly impacting liquid-liquid extraction efficiency, reversed-phase HPLC retention, and predicted membrane permeability [1]. For researchers employing isoindoline scaffolds in medicinal chemistry, this lipophilicity differential means that 5-nitroisoindoline will require distinct solvent systems for extraction and purification compared to its des-nitro parent, and cannot be substituted without altering compound LogD and potentially PK properties of final drug candidates.

Lipophilicity LogP Sample preparation Chromatography

Polar Surface Area Differential Drives Hydrogen-Bonding Capacity and Drug-Likeness Parameters

The topological polar surface area (TPSA) of 5-nitroisoindoline is 57.85 Ų, compared to only 12.03 Ų for unsubstituted isoindoline [1]. This 45.82 Ų increase is functionally significant: the nitro group contributes two strong hydrogen-bond acceptor sites that are absent in the parent molecule. For fragment-based drug discovery and lead optimization, TPSA values below 60 Ų are generally associated with acceptable oral bioavailability, while values below 140 Ų correlate with blood-brain barrier penetration. 5-Nitroisoindoline resides within a favorable TPSA window for CNS drug discovery, whereas unsubstituted isoindoline's extremely low TPSA may limit solubility and introduce excessive lipophilicity . The nitro group thus provides a tunable handle for modulating physicochemical properties in SAR campaigns.

Polar surface area Drug-likeness Hydrogen bonding Medicinal chemistry

Hydrochloride Salt Form Provides Quantifiable Solubility Enhancement Over Free Base for Aqueous Reaction Conditions

5-Nitroisoindoline free base (CAS 46053-72-9) is described as a colorless to pale yellow crystal soluble in organic solvents (ethanol, diethyl ether) but with limited aqueous solubility . In contrast, the hydrochloride salt form (CAS 400727-69-7) demonstrates improved water solubility, with a predicted aqueous solubility of 1.01 mg/mL (0.00503 mol/L) by the ESOL topological method . This solubility enhancement is critical for aqueous-phase reactions, biological assays conducted in buffer systems, and salt-form screening during preclinical development. Researchers requiring aqueous compatibility should specify the hydrochloride salt; those needing organic-phase reactivity should procure the free base.

Solubility Salt form Hydrochloride Aqueous chemistry Formulation

5-Nitro vs. 4-Nitro Positional Isomer: Comparable Nitration Yields but Distinct Electronic Profiles Determine Downstream Reactivity

Both 5-nitroisoindoline and 4-nitroisoindoline can be synthesized via direct nitration of isoindoline. Patent CN107488167A reports 4-nitroisoindoline synthesis with a yield of 84.6% and HPLC purity of 99.11% [1]. For 5-nitroisoindoline, an optimized nitration protocol using dichloromethane/sulfuric acid at controlled temperature affords the product in 85% yield as a red-brown gum [2]. While the synthetic efficiency is comparable, the electronic environment of the nitro group differs between the 5- and 4-positions due to the asymmetry of the isoindoline ring system, affecting the reduction potential, nucleophilic aromatic substitution reactivity, and the geometry of metal coordination in downstream catalytic transformations. The 5-nitro isomer places the electron-withdrawing group para to the ring junction, while the 4-nitro isomer places it meta, resulting in distinct resonance effects on the aromatic ring that influence subsequent functionalization at positions 6 and 7 [3]. Selection between these isomers must be guided by the target molecule's substitution pattern.

Regioselectivity Positional isomer Nitration Electronic effects SAR

Patent-Validated Intermediate Status Confirms Synthetic Tractability in Multi-Step Drug Synthesis Workflows

5-Nitroisoindoline is explicitly cited as a synthetic intermediate in at least two major pharmaceutical patent families: WO2002014277 (biphenylcarboxamidoisoindoline derivatives as apolipoprotein B secretion inhibitors for hyperlipidemia) and WO2003068732 (benzenesulfonamide derivatives as antipsychotic agents) [1]. This documented use in multi-step synthetic sequences targeting clinically validated mechanisms provides procurement confidence that the compound has been successfully employed in scalable medicinal chemistry workflows. In contrast, unsubstituted isoindoline lacks the nitro handle required for these specific derivatization pathways, and 5-aminoisoindoline would require orthogonal protection strategies that add synthetic steps. The patent literature thus serves as indirect validation of the compound's reliability as a building block in complex molecule synthesis.

Drug intermediate Patent validation Apolipoprotein B Antipsychotic Synthetic tractability

5-Nitroisoindoline vs. 5-Aminoisoindoline: Divergent Physicochemical Profiles Necessitate Distinct Handling and Application Strategies

Reduction of 5-nitroisoindoline to 5-aminoisoindoline fundamentally alters the compound's physicochemical identity: the amino derivative exhibits LogP of 0.872 and TPSA of 38.05 Ų, compared to LogP 2.05 and TPSA 57.85 Ų for the nitro precursor . The ΔLogP of -1.18 units represents an approximately 15-fold decrease in lipophilicity, and the ΔTPSA of -19.80 Ų reflects loss of one strong hydrogen-bond acceptor (nitro) and gain of one hydrogen-bond donor (amine). These differences impact not only chromatographic behavior and solubility but also chemical stability: 5-nitroisoindoline requires storage at 2-8°C and is sensitive to heat, friction, and impact due to the energetic nitro group , whereas 5-aminoisoindoline is susceptible to oxidative degradation and requires inert atmosphere storage. The two compounds are chemically linked via a single reduction step but are not functionally interchangeable in any application.

Nitro reduction Amino derivative Physicochemical divergence Storage stability

Optimal Application Scenarios for 5-Nitroisoindoline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Apolipoprotein B Secretion Inhibitors via Nitro-Reduction and Coupling Sequences

5-Nitroisoindoline is the preferred starting material for constructing biphenylcarboxamidoisoindoline derivatives as ApoB secretion inhibitors, as documented in WO2002014277 [1]. The nitro group at position 5 serves as the essential handle for subsequent reduction to the amine, which is then elaborated into the final carboxamide pharmacophore. Unsubstituted isoindoline cannot access this pathway without prior nitration, adding a step and reducing overall yield. The compound's LogP of 2.05 facilitates organic-phase extraction during workup of the nitration step, compared to the more water-soluble 5-aminoisoindoline (LogP 0.872) which would partition differently and require adjusted isolation protocols.

Fragment-Based Drug Discovery: Nitroisoindoline Scaffold for Molecular Linking and Library Expansion

5-Nitroisoindoline hydrochloride (CAS 400727-69-7) is explicitly positioned as a fragment molecule for molecular linking, expansion, and modification in drug discovery . Its TPSA of 57.85 Ų places it within an acceptable range for CNS drug-likeness, and its pKa of 7.56 allows predictable protonation behavior in physiological pH ranges. The hydrochloride salt form provides aqueous solubility of 1.01 mg/mL (predicted), enabling use in biochemical assays conducted in buffer systems, which is a critical advantage over the water-insoluble free base . Researchers should procure the hydrochloride salt for fragment screening and aqueous chemistry, and the free base for organic synthesis in non-aqueous media.

Process Chemistry: Scalable Synthesis of Lenalidomide and Pomalidomide Intermediates via Nitroisoindoline Reduction

The reduction of 5-nitroisoindoline derivatives to the corresponding amino compounds is a key step in the synthesis of immunomodulatory imide drugs (IMiDs) including lenalidomide and pomalidomide [2]. Patent CN107488167A demonstrates that 4-nitroisoindoline can be obtained in 84.6% yield with 99.11% HPLC purity via direct nitration; the 5-nitro isomer is accessible through analogous electrophilic nitration with an optimized yield of 85% [3]. For process development, the selection between 5-nitro and 4-nitro isomers must be dictated by the regiochemistry of the final target molecule, as the nitro group position determines the substitution pattern of the phthalimide or isoindolinone ring system in the API. Both isomers exhibit comparable synthetic efficiency, but divergent electronic properties that influence downstream reactivity.

Analytical Method Development: Chromatographic Method Differentiation Based on LogP and pKa Divergence

The significant LogP difference between 5-nitroisoindoline (LogP 2.05) and its reduced analog 5-aminoisoindoline (LogP 0.872) enables baseline separation by reversed-phase HPLC under standard conditions . The pKa of 7.56 for 5-nitroisoindoline further allows pH-adjusted mobile phase optimization: at pH below 6.5, the isoindoline nitrogen is predominantly protonated, reducing retention; above pH 8.5, the neutral form dominates, increasing hydrophobic interaction with the stationary phase. This predictable chromatographic behavior facilitates purity monitoring during nitro-to-amine reduction reactions, a common transformation in medicinal chemistry workflows. Procurement specifications should include HPLC purity documentation (typically 95-98+% from commercial vendors including BOC Sciences, Bidepharm, and Capotchem) with UV detection at wavelengths sensitive to the nitro chromophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitroisoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.